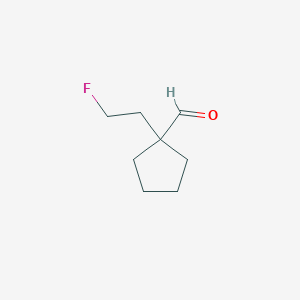

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde

Description

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is a fluorinated cyclopentane derivative featuring a carbaldehyde group at the 1-position and a 2-fluoroethyl substituent. The fluoroethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability and binding affinity in pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C8H13FO |

|---|---|

Molecular Weight |

144.19 g/mol |

IUPAC Name |

1-(2-fluoroethyl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C8H13FO/c9-6-5-8(7-10)3-1-2-4-8/h7H,1-6H2 |

InChI Key |

PKJYAZCCLWHVJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCF)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde typically involves the introduction of a fluoroethyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride to form 1-(2-Fluoroethyl)cyclopentane. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: 1-(2-Fluoroethyl)cyclopentane-1-carboxylic acid.

Reduction: 1-(2-Fluoroethyl)cyclopentane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The fluoroethyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Features

Physical Properties and Spectral Data

- Melting Points: 1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde: 75.3–76.8°C . (1S,3S)-3-Methylcyclopentane-1-carbaldehyde: Not reported, but methyl groups typically lower melting points compared to halogens. Fluorinated analogs (e.g., trifluoromethyl): Likely lower melting points due to reduced crystallinity from bulky substituents .

Spectral Characteristics :

Biological Activity

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring and a fluoroethyl group, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde has the following chemical structure:

- Chemical Formula : CHFO

- Molecular Weight : 154.15 g/mol

The presence of the aldehyde functional group allows for interactions with nucleophilic sites on proteins, potentially influencing enzyme activity and cellular signaling pathways.

The biological activity of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde primarily stems from its ability to form covalent bonds with various biomolecules. The aldehyde group can react with amino groups in proteins, leading to modifications that may alter protein function. This mechanism is crucial in understanding how the compound can influence metabolic pathways and cellular responses.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde. In vitro tests indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its efficacy, revealing zones of inhibition comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 18 | 22 |

| Pseudomonas aeruginosa | 16 | 21 |

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The IC values were determined through MTT assays:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the effects of several cyclopentane derivatives, including 1-(2-Fluoroethyl)cyclopentane-1-carbaldehyde, on tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to control groups, supporting its role as a potential therapeutic agent in oncology.

- Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.